

Di-tert-butyl 3,3'-Iminodipropionate: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: *Di-tert-butyl 3,3'-Iminodipropionate*

Cat. No.: *B134915*

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Abstract

Di-tert-butyl 3,3'-iminodipropionate is a valuable secondary amine building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its structure, featuring two sterically hindered tert-butyl ester groups, allows for selective manipulation of the central amine functionality. This technical guide provides a comprehensive overview of the synthesis and characterization of **Di-tert-butyl 3,3'-iminodipropionate**, including a detailed, generalized experimental protocol, and a summary of its key physicochemical and spectroscopic properties.

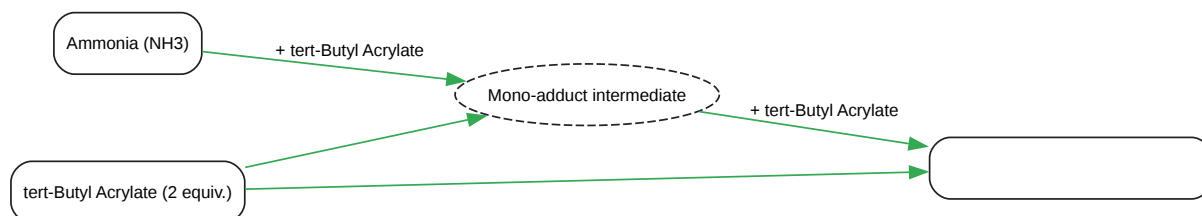
Introduction

Di-tert-butyl 3,3'-iminodipropionate serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. The presence of the tert-butyl ester moieties provides robust protection of the carboxylic acid functionalities, enabling chemists to perform a variety of transformations on the secondary amine, such as alkylation, acylation, and arylation. This technical guide outlines a common synthetic route to this compound and details its analytical characterization.

Synthesis of Di-tert-butyl 3,3'-Iminodipropionate

A prevalent method for the synthesis of **Di-tert-butyl 3,3'-iminodipropionate** is the aza-Michael addition of ammonia to tert-butyl acrylate. This reaction is a conjugate addition of an amine to an α,β -unsaturated carbonyl compound.

Proposed Synthesis Pathway



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Caption: Proposed reaction pathway for the synthesis of **Di-tert-butyl 3,3'-Iminodipropionate** via a double aza-Michael addition.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on the principles of the aza-Michael addition reaction and may require optimization for specific laboratory conditions.^{[1][2][3][4][5]}

Materials:

- tert-Butyl acrylate
- Ammonia (solution in methanol or other suitable solvent)
- Methanol (or other suitable solvent)
- Sodium sulfate (anhydrous)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl acrylate (2.0 equivalents) in a suitable solvent such as methanol.
- **Addition of Ammonia:** Cool the solution in an ice bath. Slowly add a solution of ammonia (1.0 equivalent) in the same solvent to the stirred solution of tert-butyl acrylate. The reaction is typically exothermic.
- **Reaction Monitoring:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield **Di-tert-butyl 3,3'-iminodipropionate** as a colorless to pale yellow liquid.

Characterization Data

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₇ NO ₄	[6]
Molecular Weight	273.37 g/mol	[6]
CAS Number	128988-04-5	[7]
Physical State	Liquid	[6]
Purity	>97.0% (GC)	[6]

Spectroscopic Data

¹H-NMR Spectroscopy

A ^1H -NMR spectrum for **Di-tert-butyl 3,3'-iminodipropionate** is available from commercial suppliers. The spectrum is consistent with the proposed structure.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.8	t	4H	-NH-CH ₂ -CH ₂ -
~2.4	t	4H	-CH ₂ -CH ₂ -C(O)O-
~1.4	s	18H	-C(CH ₃) ₃
~1.8 (broad s)	1H	-NH-	

Note: The chemical shift of the N-H proton can be variable and may appear as a broad singlet.

^{13}C -NMR Spectroscopy

Specific ^{13}C -NMR data for **Di-tert-butyl 3,3'-iminodipropionate** is not readily available in public spectral databases. However, based on the structure, the following approximate chemical shifts can be predicted:

Predicted Chemical Shift (ppm)	Assignment
~172	C=O (ester carbonyl)
~80	-C(CH ₃) ₃
~45	-NH-CH ₂ -CH ₂ -
~36	-CH ₂ -CH ₂ -C(O)O-
~28	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

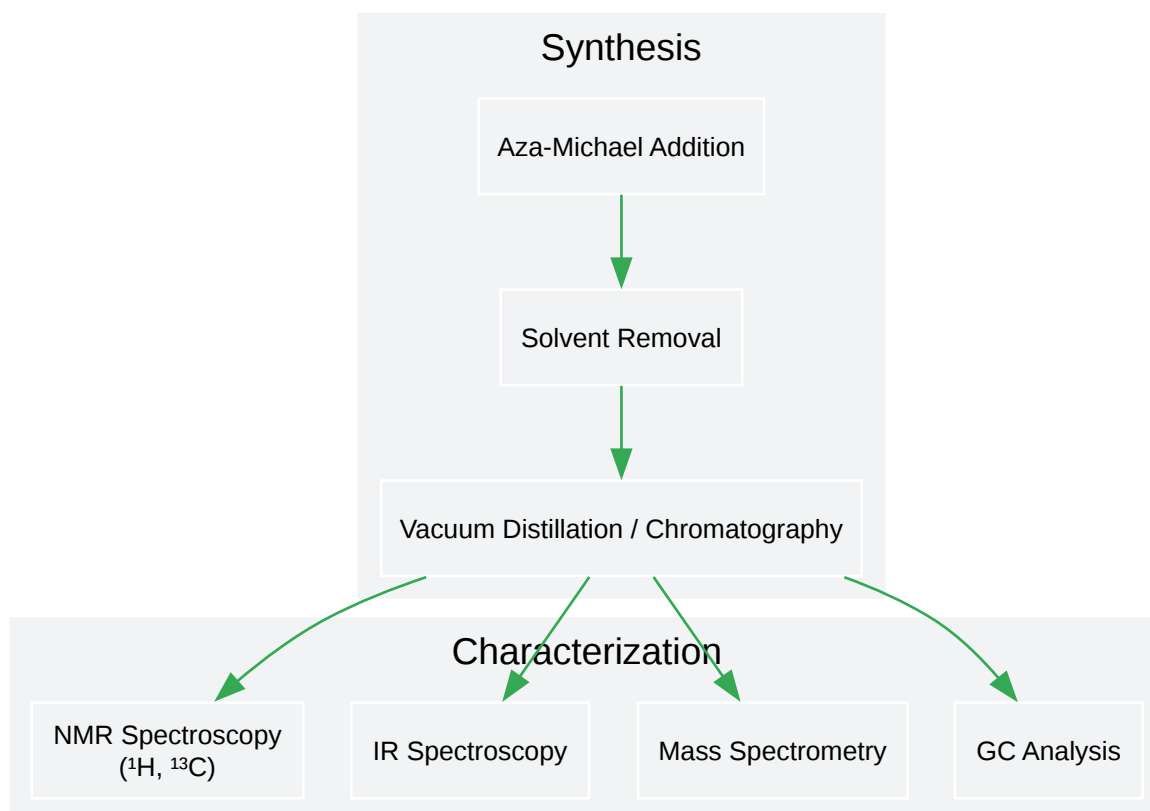
A specific experimental IR spectrum for **Di-tert-butyl 3,3'-iminodipropionate** is not available in the searched public databases. The expected characteristic absorption bands are:

Wavenumber (cm ⁻¹)	Functional Group
~3350-3300 (weak, broad)	N-H stretch (secondary amine)
~2970-2850	C-H stretch (alkane)
~1730 (strong)	C=O stretch (ester)
~1150 (strong)	C-O stretch (ester)

Mass Spectrometry (MS)

Experimental mass spectrometry data for **Di-tert-butyl 3,3'-iminodipropionate** is not readily available in public databases. The expected molecular ion peak $[M]^+$ in an electron ionization (EI) mass spectrum would be at $m/z = 273$. Common fragmentation patterns would likely involve the loss of tert-butyl groups (-57) and the ester functionalities.

Experimental Workflow



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Caption: General experimental workflow for the synthesis and characterization of **Di-tert-butyl 3,3'-Iminodipropionate**.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **Di-tert-butyl 3,3'-iminodipropionate**. The aza-Michael addition of ammonia to tert-butyl acrylate offers a straightforward route to this valuable synthetic intermediate. While complete spectroscopic data is not universally available, the provided information and predicted spectral characteristics offer a solid basis for researchers and professionals in the fields of chemistry and drug development to synthesize, identify, and utilize this compound in their work. Further experimental validation of the predicted spectroscopic data is encouraged.

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